4,4'-Diphenoxybenzophenone
Overview
Description
4,4’-Diphenoxybenzophenone is an organic compound with the molecular formula C25H18O3 and a molecular weight of 366.41 g/mol . It is a crystalline powder that is off-white in color and has a melting point of 148-150°C . This compound is primarily used in the production of high-performance plastics due to its excellent thermal stability and chemical resistance .
Scientific Research Applications
4,4’-Diphenoxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of high-performance plastics and polymers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,4’-Diphenoxybenzophenone is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of cell membranes .
Mode of Action
It is known to interact with its target, lanosterol 14-alpha demethylase . The interaction may lead to changes in the enzyme’s activity, potentially affecting the production of ergosterol .
Biochemical Pathways
The biochemical pathway primarily affected by 4,4’-Diphenoxybenzophenone is the ergosterol biosynthesis pathway . By interacting with Lanosterol 14-alpha demethylase, the compound could potentially influence the conversion of lanosterol into 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol, a key step in the production of ergosterol .
Result of Action
Given its target and potential role in ergosterol biosynthesis, it might influence the integrity and function of cell membranes .
Preparation Methods
4,4’-Diphenoxybenzophenone can be synthesized through several methods:
Reaction of Diphenyl Ether and Phosgene: This method involves the reaction of diphenyl ether with phosgene in the presence of aluminum chloride as a catalyst.
Catalyzed Atmospheric Oxidation: Another method involves the atmospheric oxidation of 4,4’-diphenoxydiphenylmethane.
Friedel-Crafts Reaction: This method involves the reaction of diphenyl ether, tetrachloromethane, and aluminum chloride.
Chemical Reactions Analysis
4,4’-Diphenoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield corresponding reduced products.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.
Common reagents used in these reactions include aluminum chloride, phosgene, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4,4’-Diphenoxybenzophenone can be compared with other similar compounds, such as:
4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups instead of phenoxy groups and is used as a UV light stabilizer.
4,4’-Dichlorobenzophenone: This compound has chlorine atoms instead of phenoxy groups and is used in different industrial applications.
The uniqueness of 4,4’-Diphenoxybenzophenone lies in its phenoxy groups, which provide enhanced thermal stability and chemical resistance compared to other similar compounds .
Properties
IUPAC Name |
bis(4-phenoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILAEQTGTZMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065835 | |
Record name | Methanone, bis(4-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14984-21-5 | |
Record name | 4,4′-Diphenoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14984-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Diphenoxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, bis(4-phenoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, bis(4-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-DIPHENOXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4'-Diphenoxybenzophenone in polymer synthesis?
A1: this compound serves as a monomer in the synthesis of various aromatic polymers, particularly poly(ether ketone)s and copolymers. [, , , , , , , , ]. It reacts with other monomers, such as terephthaloyl chloride, through electrophilic Friedel-Crafts acylation polycondensation reactions, forming the polymer backbone [, , , ].
Q2: Can you elaborate on the impact of this compound on the thermal stability of the polymers?
A3: Polymers synthesized with this compound often exhibit high thermal stability. Studies have shown that these polymers can withstand temperatures up to 536°C in a nitrogen atmosphere before significant degradation occurs []. The presence of the ether and ketone linkages contributes to the polymer's overall thermal resistance [, ].
Q3: Beyond thermal properties, how does this compound influence other characteristics of the polymers?
A4: The incorporation of this compound can affect the solubility and mechanical properties of the final polymer. For example, copolymers containing DPOBP have shown good resistance to common organic solvents [, , ]. Furthermore, the mechanical strength, such as tensile strength and Young's modulus, can be influenced by the DPOBP content within the copolymer structure [, ].
Q4: Are there any computational studies exploring the reactivity of this compound in polymerization reactions?
A5: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the reactivity of this compound in electrophilic aromatic substitution reactions, which are central to the polymerization process []. These studies provide insights into the reaction mechanism and the influence of electron-withdrawing or electron-donating groups on the reactivity of the monomer.
Q5: What are the potential applications of polymers synthesized using this compound?
A6: Due to their excellent thermal stability, mechanical strength, and resistance to solvents, polymers incorporating this compound are promising candidates for high-performance applications. These include use in aerospace components, automotive parts, electronic packaging, and other demanding environments where high-temperature resistance and durability are crucial [, , , ].
Q6: Are there alternative monomers to this compound for synthesizing similar polymers?
A7: Yes, researchers have explored alternative monomers with structural variations to fine-tune polymer properties. For example, bis[4-(p-phenoxybenzoyl)-1,2-benzenedioyl]-N,N,N′,N′-4,4′-diaminodiphenyl sulfone (BPBDADPS) has been used alongside DPOBP in the synthesis of copolymers with enhanced Tg values due to the introduction of sulfone and imide linkages []. Similarly, 2,6-bis(β-naphthoxy)benzonitrile (BNOBN) has been investigated as a comonomer to modify the crystallinity and processability of the resulting polymers [].
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